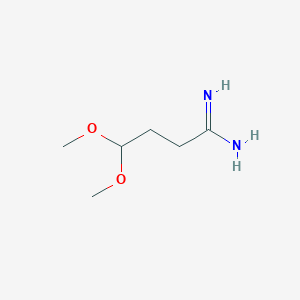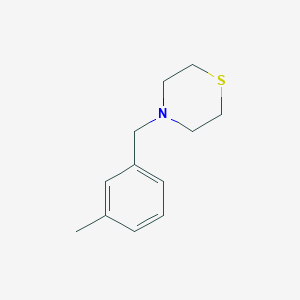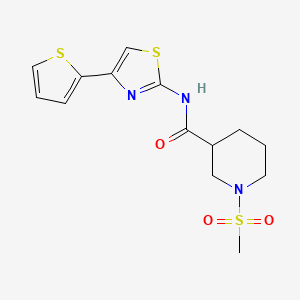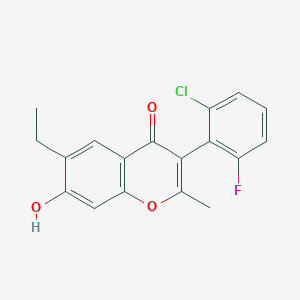
4,4-Dimethoxybutanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethoxybutanimidamide, also known as DMBA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DMBA is a derivative of the naturally occurring compound, 4-hydroxytamoxifen, which has been used in the treatment of breast cancer. DMBA has been synthesized using various methods and has shown promise in scientific research applications.
Mecanismo De Acción
4,4-Dimethoxybutanimidamide acts as a selective estrogen receptor modulator (SERM) by binding to the estrogen receptor and activating downstream signaling pathways. This results in the activation of genes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
4,4-Dimethoxybutanimidamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4,4-Dimethoxybutanimidamide can stimulate the growth of breast cancer cells. In vivo studies have shown that 4,4-Dimethoxybutanimidamide can induce mammary gland tumors in rats. 4,4-Dimethoxybutanimidamide has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4-Dimethoxybutanimidamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 4,4-Dimethoxybutanimidamide is also a potent estrogen receptor agonist, which makes it useful for studying estrogen-related diseases. However, 4,4-Dimethoxybutanimidamide has limitations in that it can be toxic to cells at high concentrations and can induce tumors in animal models.
Direcciones Futuras
There are several future directions for research involving 4,4-Dimethoxybutanimidamide. One area of research is the development of new SERMs that have fewer side effects than 4,4-Dimethoxybutanimidamide. Another area of research is the use of 4,4-Dimethoxybutanimidamide in combination with other drugs to treat breast cancer. Additionally, 4,4-Dimethoxybutanimidamide could be used to study the effects of estrogen receptor activation in other diseases, such as osteoporosis and cardiovascular disease.
In conclusion, 4,4-Dimethoxybutanimidamide or 4,4-Dimethoxybutanimidamide is a chemical compound that has shown promise in scientific research applications. 4,4-Dimethoxybutanimidamide is a derivative of 4-hydroxytamoxifen and can be synthesized using various methods. 4,4-Dimethoxybutanimidamide acts as a selective estrogen receptor modulator and has several biochemical and physiological effects. While 4,4-Dimethoxybutanimidamide has advantages for use in lab experiments, it also has limitations. Future research involving 4,4-Dimethoxybutanimidamide could lead to the development of new SERMs and the treatment of estrogen-related diseases.
Métodos De Síntesis
4,4-Dimethoxybutanimidamide can be synthesized using a variety of methods, including the use of reagents such as N,N-dimethylformamide, N,N-dimethylacetamide, and acetic anhydride. One method involves reacting 4-hydroxytamoxifen with N,N-dimethylformamide and acetic anhydride to produce 4,4-Dimethoxybutanimidamide. Another method involves reacting 4-hydroxytamoxifen with N,N-dimethylacetamide and acetic anhydride to produce 4,4-Dimethoxybutanimidamide.
Aplicaciones Científicas De Investigación
4,4-Dimethoxybutanimidamide has been used in scientific research as a tool to study the effects of estrogen receptor activation. 4,4-Dimethoxybutanimidamide has been shown to bind to the estrogen receptor and activate downstream signaling pathways. This has led to its use in studies of breast cancer and other estrogen-related diseases.
Propiedades
IUPAC Name |
4,4-dimethoxybutanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-9-6(10-2)4-3-5(7)8/h6H,3-4H2,1-2H3,(H3,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKWBNDRXAUQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC(=N)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxybutanimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2'-amino-6'-(2-(dimethylamino)ethyl)-1-isopropyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2994266.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2994269.png)
![(9-methyl-4-((3-methylbenzyl)thio)-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2994270.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B2994272.png)
![3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2994274.png)

![N-(1-cyanocycloheptyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2994277.png)
![N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2994278.png)
![2-[6-(3-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2994281.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide](/img/structure/B2994284.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylbenzyl)-1,3-oxazol-5-amine](/img/structure/B2994286.png)
![{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid](/img/structure/B2994287.png)